2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Description
Contextual Significance within Phenolic and Silyl (B83357) Ether Chemistry
Phenolic compounds are a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to polymers. The hydroxyl group of a phenol (B47542) is often a site of reactivity that requires protection during multi-step syntheses. This is where silyl ethers come into play. Silyl ethers are widely utilized as protecting groups for alcohols, including phenols, due to their ease of installation and removal under specific and often mild conditions. organic-chemistry.orgorganic-chemistry.org The trimethylsilyl (B98337) (TMS) group, in particular, is one of the simplest silyl ether protecting groups. organic-chemistry.org
The formation of a trimethylsilyl ether from a phenol, such as in 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, involves the reaction of the phenolic hydroxyl group with a silylating agent like trimethylsilyl chloride. This transformation is significant for several reasons:
Modulation of Reactivity: The silyl ether masks the acidic proton of the phenol, preventing it from interfering with subsequent reactions that are sensitive to acidic protons or require basic conditions.
Increased Solubility: Silylation often increases the solubility of phenolic compounds in nonpolar organic solvents, which can be advantageous for various chemical transformations.
Thermal Stability: The introduction of a silyl group can enhance the thermal stability of the parent phenol. researchgate.net
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. beilstein-journals.org While trimethylsilyl ethers are relatively labile and sensitive to acidic conditions, bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers offer greater stability. organic-chemistry.orgbeilstein-journals.org The choice of silyl protecting group is therefore a critical strategic decision in the design of a synthetic route.
| Silyl Group | Abbreviation | Relative Stability | Common Cleavage Conditions |
|---|---|---|---|
| Trimethylsilyl | TMS | Low | Mild acid, fluoride (B91410) ions |
| Triethylsilyl | TES | Moderate | Acid, fluoride ions |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | Strong acid, fluoride ions |
| Triisopropylsilyl | TIPS | Very High | Strong acid, fluoride ions |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Strong acid, fluoride ions |
Overview of Current Research Trajectories and Gaps
Current research in the field of silyl ethers is focused on the development of new silyl protecting groups with tailored stabilities and selectivities. researchgate.net There is also a continuous effort to discover milder and more efficient methods for the silylation and desilylation of alcohols and phenols. researchgate.netorganic-chemistry.org Green chemistry principles are increasingly being applied to these processes, with a focus on using environmentally benign solvents and catalysts. researchgate.net
While the general chemistry of phenolic silyl ethers is well-established, there appears to be a gap in the literature concerning the specific compound 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-. There is a lack of published research detailing its synthesis, characterization, and application in organic synthesis. This presents an opportunity for future research to explore the unique properties and potential of this molecule.
Further research could focus on:
Developing an efficient and scalable synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-.
Investigating the reactivity of its various functional groups and its utility as a synthetic intermediate.
Exploring its potential applications in the synthesis of novel bioactive compounds or functional materials.
Scope and Organization of the Academic Research Outline
This article provides a foundational understanding of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- based on the established principles of organic chemistry and the known reactivity of its constituent functional groups. The subsequent sections will delve deeper into the specifics of its chemical properties, potential synthetic routes, and its role as a precursor in organic synthesis. The discussion will be framed within the broader context of phenolic and silyl ether chemistry, drawing parallels with more extensively studied analogous compounds. The aim is to provide a comprehensive theoretical framework that can guide future experimental investigations into this promising yet under-explored chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-trimethylsilyloxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)5-6-12-7-9-13(10-8-12)15-16(2,3)4/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNWYPMARAYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744068 | |
| Record name | 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522617-84-1 | |
| Record name | 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl
Established Synthetic Pathways to the Core Phenethyl Ketone Scaffold
Classical Approaches (e.g., Friedel-Crafts Acylation, Prins Reaction Variants)
Classical synthetic methods have long provided reliable routes to aromatic ketones.
Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. rsc.org It involves the acylation of an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com To synthesize the phenethyl ketone scaffold, a phenol (B47542) or a protected phenol derivative can be reacted with a suitable four-carbon acylating agent. A significant challenge in this approach is controlling the regioselectivity. The hydroxyl group of phenol is a potent ortho-para directing group, leading to a mixture of products. However, the para-substituted product is often favored due to steric hindrance, a preference that can be enhanced by adjusting reaction conditions like temperature and the choice of catalyst. google.com An alternative approach within this classical framework is the Friedel-Crafts alkylation of phenol with methyl vinyl ketone, often facilitated by a solid acid catalyst like Amberlyst-15, which can produce the desired 4-(4-hydroxyphenyl)-2-butanone (B135659) with high conversion rates. acs.org
Prins Reaction Variants: The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by an acid. wikipedia.org While not a direct single-step route to the target ketone, its variants can be employed to construct the necessary carbon framework. The reaction proceeds via a carbocationic intermediate that can be trapped by a nucleophile or undergo elimination. wikipedia.orgnih.gov The versatility of the Prins reaction allows for the formation of complex oxygenated heterocyclic compounds, and its underlying mechanistic principles can be adapted for the synthesis of substituted phenethyl skeletons, although this is a less common approach compared to Friedel-Crafts reactions. acs.org
Modern Catalytic Syntheses (e.g., Cross-Coupling Reactions, C-H Functionalization)
Contemporary organic synthesis increasingly relies on transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for constructing the C(sp²)-C(sp³) bond in the phenethyl ketone scaffold. acs.org The Suzuki-Miyaura coupling, for instance, can be used to react an aryl boronic acid with an appropriate coupling partner. organic-chemistry.org A notable strategy is the Negishi cross-coupling, which can effectively link arylzinc reagents with racemic α-bromoketones in a stereoconvergent manner, providing a route to α-aryl ketones. nih.gov These methods are valued for their mild reaction conditions and broad substrate scope. researchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. acs.org In this approach, a transition metal catalyst activates a C-H bond on the aromatic ring, allowing for direct coupling with a suitable partner to introduce the butanone side chain. Ketone groups themselves can serve as directing groups to guide the catalyst to a specific C-H bond, enhancing the regioselectivity of the reaction. utexas.edu Transition-metal-free methods have also been developed, such as the reaction of aldehydes with boronic acids, driven by a reagent like nitrosobenzene, to form ketones through C-H activation. ucm.esnih.gov
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis acid-catalyzed reaction of an aromatic ring with an acyl halide or anhydride. libretexts.org | Well-established, uses readily available starting materials. | Requires stoichiometric amounts of catalyst, potential for poor regioselectivity (ortho vs. para). rsc.org |
| Cross-Coupling Reactions | Transition-metal (e.g., Pd, Ni) catalyzed coupling of an aryl halide/boronic acid with a suitable partner. acs.org | High yields, excellent functional group tolerance, mild conditions. nih.gov | Requires pre-functionalized substrates, catalyst and ligand costs. |
| C-H Functionalization | Direct coupling at an aromatic C-H bond, often guided by a directing group. acs.org | High atom economy, avoids pre-functionalization. nih.gov | Can require specific directing groups, catalyst development is ongoing. |
Formation and Introduction of the Trimethylsilyl (B98337) Ether Moiety
The phenolic hydroxyl group is reactive and often requires protection during subsequent synthetic steps. Silyl (B83357) ethers are a widely used class of protecting groups due to their ease of formation and cleavage. bohrium.com
Protection Strategies for Phenolic Hydroxyl Groups
The trimethylsilyl (TMS) group is a common choice for protecting hydroxyl functions. wikipedia.org A TMS ether masks the acidic proton of the phenol, preventing it from interfering with subsequent reactions, such as those involving strong bases or nucleophiles. wikipedia.org The TMS group is characterized by its chemical inertness under many conditions and its relatively small steric footprint compared to other silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). highfine.comharvard.edu This protection strategy is reversible, as the TMS group can be readily removed under mild acidic conditions or with fluoride (B91410) ion sources. wikipedia.org
Selective Silylation Techniques and Reagents
The introduction of the TMS group onto the phenolic oxygen is typically a straightforward and high-yielding reaction. The most common method involves treating the precursor, 4-(4-hydroxyphenyl)-2-butanone, with a silylating agent in the presence of a base.
A variety of reagents can be used for this transformation, each with specific applications and reactivity profiles.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Base (e.g., triethylamine, pyridine, imidazole), aprotic solvent (e.g., CH₂Cl₂, DMF). wikipedia.orgharvard.edu | Most common and cost-effective reagent. The base neutralizes the HCl byproduct. |
| Bis(trimethylsilyl)acetamide (BSA) | Aprotic solvent, often without an additional base. wikipedia.org | Highly reactive; byproduct (N-trimethylsilylacetamide) is volatile and easily removed. |
| Hexamethyldisilazane (HMDS) | Often requires a catalyst (e.g., iodine, TMSCl). bohrium.com | Less reactive than TMSCl but very inexpensive. The only byproduct is ammonia. |
The reaction is generally conducted in an anhydrous solvent under an inert atmosphere to prevent the hydrolysis of the silylating agent and the resulting silyl ether. smolecule.com Catalytic approaches using various Lewis acids or other promoters can enhance the rate and selectivity of the silylation process. bohrium.comresearchgate.net
Chemo- and Regioselective Considerations in Synthesis
Achieving a successful synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- requires careful control over both chemoselectivity and regioselectivity. researchgate.netmdpi.com
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of other, potentially reactive groups. slideshare.net A key chemoselective challenge in this synthesis is the silylation step. The starting material for this step, 4-(4-hydroxyphenyl)-2-butanone, contains both a phenolic hydroxyl group and a ketone carbonyl group. Standard silylation conditions are highly chemoselective for the hydroxyl group. The oxygen of the phenol is more nucleophilic than the carbonyl oxygen, and the acidic phenolic proton is readily removed by a base, facilitating the reaction with the electrophilic silicon atom of the silylating agent. The ketone carbonyl remains unaffected under these conditions.
Regioselectivity: This relates to controlling the position at which a reaction occurs. slideshare.netdurgapurgovtcollege.ac.in The primary regiochemical challenge arises during the initial formation of the 4-(4-hydroxyphenyl)-2-butanone scaffold, particularly when using methods like Friedel-Crafts acylation. As the hydroxyl group directs incoming electrophiles to both the ortho and para positions, a mixture of isomers is possible. To synthesize the target compound, para-acylation is required. This is often the major product due to the steric bulk of the acylating agent and the substituent already on the ring, which disfavors substitution at the more hindered ortho positions. Reaction parameters such as catalyst choice, solvent, and temperature can be optimized to maximize the yield of the desired para-isomer. libretexts.org In modern C-H functionalization reactions, regioselectivity is often precisely controlled by the use of a directing group that positions the metal catalyst at a specific C-H bond. acs.org
Green Chemistry Principles in Synthetic Route Design
The synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- involves two primary stages: the formation of its precursor, 4-(4-hydroxyphenyl)-2-butanone (commonly known as Raspberry Ketone), followed by the silylation of the phenolic hydroxyl group. The application of green chemistry principles to these synthetic stages is crucial for developing environmentally sustainable, efficient, and economically viable manufacturing processes. These principles focus on maximizing atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and minimizing waste generation. jocpr.comresearchgate.net
Greener Synthesis of the Precursor: 4-(4-hydroxyphenyl)-2-butanone
The precursor, 4-(4-hydroxyphenyl)-2-butanone, is a valuable fragrance and flavoring agent. nih.gov Traditional synthetic methods, such as the Friedel-Crafts alkylation of phenol, often rely on harsh acid catalysts like sulfuric acid or anhydrous hydrogen fluoride, which present significant environmental and handling challenges due to their corrosivity (B1173158) and the generation of acidic waste. google.comgoogle.com In response, research has focused on developing more benign and sustainable alternatives.
A significant advancement involves the replacement of liquid acid catalysts with solid acid catalysts. Acid-activated clays, particularly Montmorillonite, have been successfully employed to catalyze the alkylation of phenol with 4-hydroxybutan-2-one. google.com These clay-based catalysts are advantageous as they are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, thereby simplifying product purification and reducing waste streams. google.com Similarly, H-type cation exchange resins have been reported as effective catalysts that circumvent the pollution issues associated with spent acid. google.com
Another green approach targets the synthesis of the alkylating agent itself. One method describes the preparation of 4-hydroxy-2-butanone (B42824) using hydrogen peroxide as a clean oxidizing agent to convert 1,3-butanediol. This reaction is highly efficient and produces only water as a byproduct, aligning perfectly with the principle of waste prevention. google.com
Biocatalysis and cell-free synthetic biochemistry represent the cutting edge of green synthesis for this precursor. mdpi.com Cell-free systems, utilizing purified enzymes, can achieve high-yield conversion to raspberry ketone, offering a scalable and cost-efficient alternative to traditional chemical synthesis and even microbial fermentation. researchgate.net These biological methods operate under mild conditions and avoid the use of hazardous reagents and solvents.
Table 1: Comparison of Catalytic Methods for 4-(4-hydroxyphenyl)-2-butanone Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages |
| Traditional Liquid Acid | Sulfuric Acid, Anhydrous HF | Low cost of raw materials. | High pollution from waste acid, corrosive, low yield. google.comgoogle.com |
| Solid Acid (Heterogeneous) | Acid-activated Montmorillonite Clay, Cation Exchange Resins | Eco-friendly, recyclable, high selectivity, easy separation. google.comgoogle.com | May require higher temperatures or longer reaction times. |
| Biocatalyst (Enzymatic) | Purified enzymes in cell-free systems | High yield (up to 100% conversion), operates at mild conditions, highly specific, sustainable. researchgate.net | Higher initial catalyst cost, potential for enzyme instability. |
Applying Green Principles to the Silylation Reaction
The final step in producing 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is the silylation of the phenolic hydroxyl group on the raspberry ketone precursor. This is a protection step that forms a silyl ether, enhancing the compound's stability and modifying its reactivity for further chemical synthesis. bohrium.comsmolecule.com
A common laboratory method for this transformation involves reacting the phenol with trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine. While effective, this route has poor atom economy. The reaction generates a stoichiometric amount of triethylammonium (B8662869) chloride salt as a byproduct, which must be separated and disposed of, contributing to the process's waste stream. primescholars.com
In line with green chemistry, alternative silylating agents and catalytic systems are preferred. Hexamethyldisilazane (HMDS) is an inexpensive and more atom-economical reagent for silylating alcohols and phenols. bohrium.com The only byproduct of its reaction is ammonia, a small molecule that is less environmentally burdensome than the bulky ammonium (B1175870) salts produced in the TMSCl/amine method.
The development of catalytic silylation represents a significant green advancement. Rather than relying on stoichiometric bases, catalytic amounts of activators can efficiently promote the reaction. A diverse array of catalysts can be employed, including:
Organocatalysts: Simple organic bases like N-methylimidazole have been shown to be effective, providing a metal-free synthetic route. bohrium.com
Iodine: Molecular iodine is an efficient and inexpensive catalyst for many organic transformations, including silylation. bohrium.com
Catalyst-Free Conditions: In some cases, reactions can be designed to proceed without any catalyst, often by using elevated temperatures or specific reagents, representing an ideal green scenario. bohrium.com
Furthermore, minimizing the use of volatile organic solvents is a key objective. Research into related processes, such as the cyanosilylation of ketones, has demonstrated the feasibility of performing reactions under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.net Applying this principle to the O-silylation of phenolic ketones is a promising avenue for greener synthesis design.
Table 2: Green Chemistry Evaluation of Silylation Methods for Phenols
| Silylation Method | Silylating Agent | Activator/Catalyst | Key Byproduct(s) | Green Chemistry Considerations |
| Conventional | Trimethylsilyl chloride (TMSCl) | Triethylamine (stoichiometric) | Triethylammonium chloride | Poor atom economy, generates significant salt waste. primescholars.com |
| Improved Atom Economy | Hexamethyldisilazane (HMDS) | None or Catalytic | Ammonia | High atom economy, inexpensive reagent, less waste. bohrium.com |
| Catalytic (Metal-Free) | Hexamethyldisilazane (HMDS) | N-methylimidazole or Iodine (catalytic) | Ammonia | Avoids stoichiometric activators, reduces waste, metal-free option available. bohrium.com |
| Ideal Green Route | Hexamethyldisilazane (HMDS) | None (Solvent-free conditions) | Ammonia | Eliminates both catalyst and solvent, maximizing efficiency and minimizing environmental impact. bohrium.comresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl
Reactivity of the Ketone Functionality
The ketone group in 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is a site of rich chemical reactivity, susceptible to nucleophilic attack and reactions involving the adjacent alpha-protons.
Nucleophilic Addition Reactions
The carbonyl carbon of the butanone moiety is electrophilic and readily undergoes nucleophilic addition reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the π-bond and pushing the electron density onto the oxygen atom. libretexts.org
A variety of nucleophiles can be employed in these addition reactions. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols upon workup. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol after protonation. masterorganicchemistry.com
Computational studies on the related raspberry ketone have shown a propensity for nucleophilic attack at the carbonyl carbon. nih.govulster.ac.uk This suggests that the silyl-protected analog would exhibit similar reactivity, with the bulky trimethylsilyl (B98337) group offering steric hindrance that could influence the stereochemical outcome of the addition.
Alpha-Proton Acidity and Enolate Chemistry
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com The formation of an enolate is a key step in many important carbon-carbon bond-forming reactions. masterorganicchemistry.com
The deprotonation of an α-proton by a suitable base generates a planar enolate ion, which is a powerful nucleophile. masterorganicchemistry.com This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation), to form new carbon-carbon bonds at the α-position. The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions.
While specific studies on the enolate chemistry of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- are not extensively documented, the principles of enolate formation and reactivity are well-established for ketones. masterorganicchemistry.comorganic-chemistry.org The presence of two different α-carbons (a methyl group and a methylene (B1212753) group) in this molecule allows for the potential formation of two different enolates, leading to a mixture of products if not controlled.
Reduction and Oxidation Pathways
The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in alcoholic solvents and lithium aluminum hydride (LiAlH₄) in ethereal solvents. researchgate.net The reduction of 4-phenyl-2-butanone, a related compound, has been studied, indicating that the ketone is susceptible to hydrogenation. researchgate.net Biocatalytic reductions of similar ketones have also been reported, offering enantioselective routes to chiral alcohols. researchgate.netnih.gov
The oxidation of the ketone functionality is less common as it would require cleavage of a carbon-carbon bond. However, the methylene group alpha to the carbonyl could potentially be oxidized under specific conditions. More relevant is the Rubottom oxidation, which involves the oxidation of a silyl (B83357) enol ether intermediate to an α-hydroxy ketone using a peroxyacid like m-CPBA. youtube.comwikipedia.orgorganic-chemistry.org This reaction would first require the formation of the silyl enol ether from 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-. The oxidation of secondary alcohols, which can be formed from the reduction of the ketone, to ketones is a common transformation, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or through catalytic systems. researchgate.netorganic-chemistry.org
Transformations Involving the Trimethylsilyl Ether Group
Deprotection Methodologies and Regeneration of Phenols
The primary role of the trimethylsilyl ether is to act as a protecting group for the phenol (B47542). The cleavage of the Si-O bond, or deprotection, regenerates the free phenol, raspberry ketone. This process is typically achieved under mild acidic or fluoride-based conditions. psu.edu
A variety of reagents can be employed for the deprotection of silyl ethers, and the choice often depends on the presence of other functional groups in the molecule. nih.govresearchgate.netresearchgate.net The stability of the silyl ether is influenced by steric and electronic factors. researchgate.net
Table 1: General Conditions for Deprotection of Aryl Trimethylsilyl Ethers
| Reagent/Condition | Solvent | Temperature | Comments |
|---|---|---|---|
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Room Temp | Common and effective fluoride source. |
| Hydrofluoric acid (HF) | Acetonitrile (B52724)/Pyridine | 0 °C to Room Temp | Can be selective depending on the silyl group. |
| Acetic Acid | THF/Water | Room Temp | Mild acidic conditions. |
| Potassium Carbonate | Methanol | Room Temp | Mild basic conditions. |
This table represents general conditions and specific reaction times and yields would be substrate-dependent.
Transsilylation Reactions
Transsilylation involves the transfer of a silyl group from one oxygen atom to another. While less common than deprotection, it can occur under certain conditions, particularly in the presence of a catalytic amount of a strong base or a fluoride source. This reaction is driven by the relative thermodynamic stability of the resulting silyl ethers. In the context of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, a transsilylation reaction could potentially occur if another alcohol is present in the reaction mixture, leading to the silylation of the new alcohol and the deprotection of the phenol. The likelihood of this reaction depends on the relative nucleophilicity and steric environment of the competing hydroxyl groups.
Aromatic Ring Reactivity
The aromatic ring of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The trimethylsilyloxy substituent is an electron-donating group, increasing the electron density of the benzene (B151609) ring through resonance, similar to a hydroxyl or alkoxy group. This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org
The silyloxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org Since the para position in this molecule is already occupied by the butanone side chain, electrophilic substitution is expected to occur predominantly at the two equivalent ortho positions (C-3 and C-5).
Common electrophilic aromatic substitution reactions that could be applied to this substrate include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq The high reactivity of the activated ring means that these reactions can often proceed under milder conditions than those required for benzene. libretexts.org For instance, halogenation may not require a Lewis acid catalyst.
| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 3-Halo and 3,5-Dihalo derivatives |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Sulfonic acid derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 3-Alkyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-Acyl derivative |
The aromatic ring of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- can undergo hydrogenation to yield the corresponding cyclohexyl or cyclohexenol (B1201834) derivatives. This transformation typically requires a metal catalyst (e.g., Ni, Pd, Pt, Rh) and a source of hydrogen (e.g., H₂ gas). The stability of the silyl ether protecting group under these conditions is a key consideration. While silyl ethers are generally stable to many hydrogenation conditions, cleavage can occur, particularly with palladium catalysts in protic solvents like methanol. bohrium.comnih.gov The choice of catalyst and solvent is therefore crucial to achieving selective hydrogenation of the aromatic ring without cleaving the silyl ether.
Dearomatization refers to a broader class of reactions that disrupt the aromatic system to form non-aromatic cyclic compounds, such as cyclohexadienones. nih.govd-nb.info Phenols and their derivatives are common substrates for dearomatization reactions. researchgate.netthieme-connect.de Oxidative dearomatization, often employing hypervalent iodine reagents, can convert phenols into quinols or quinones. nih.gov For the title compound, such a reaction could potentially yield a 4-substituted-4-(trimethylsilyloxy)cyclohexa-2,5-dien-1-one intermediate. Another approach is transition-metal-catalyzed dearomatization, which can introduce new substituents onto the ring as aromaticity is lost. nih.gov
| Desired Outcome | Potential Conditions | Rationale/Comments |
|---|---|---|
| Ring Hydrogenation (Silyl Ether Intact) | H₂, Rh/C or Ni catalyst, aprotic solvent (e.g., hexane, ethyl acetate) | Aprotic solvents minimize the risk of protodesilylation (cleavage of the silyl ether). Rhodium is often effective for aromatic ring hydrogenation. |
| Ring Hydrogenation and Silyl Ether Cleavage | H₂, Pd/C, protic solvent (e.g., methanol, ethanol) | Palladium on carbon (Pd/C) in protic solvents is known to facilitate the hydrogenolysis of silyl ethers. |
| Oxidative Dearomatization | PhI(OAc)₂, CH₃OH | Hypervalent iodine reagents can oxidize the electron-rich ring, leading to the formation of cyclohexadienone derivatives. |
Investigating Reaction Mechanisms and Intermediates
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, KIE studies could provide insight into the rate-determining steps of its various reactions.
In electrophilic aromatic substitution, the mechanism typically involves two steps: initial attack by the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com If the C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed when comparing the reaction rate of the normal compound with its deuterated analogue (deuterated at the ortho position). msudenver.edu However, for most SEAr reactions, the initial electrophilic attack is the slow, rate-determining step, and no significant KIE is observed (kH/kD ≈ 1). stackexchange.comyoutube.com An exception is aromatic sulfonation, which can be reversible and may show a KIE. egyankosh.ac.in
KIEs can also be used to probe the mechanism of silyl ether cleavage. nih.gov For example, substitution at the silicon atom could be investigated by comparing the reaction rates of compounds containing different silicon isotopes (e.g., ²⁸Si vs. ²⁹Si). A secondary KIE might be observed in reactions at the carbonyl carbon, where isotopic substitution at the α- or β-positions could reveal changes in hybridization at the transition state. acs.org
| Reaction | Isotopic Substitution | Observed kH/kD | Mechanistic Interpretation |
|---|---|---|---|
| Aromatic Nitration | Deuterium at C-3/C-5 | ~ 1 | C-H bond cleavage is not the rate-determining step. Electrophilic attack is rate-determining. acs.org |
| Aromatic Sulfonation | Deuterium at C-3/C-5 | > 1 | C-H bond cleavage is part of the rate-determining step, suggesting the initial attack may be reversible. egyankosh.ac.in |
| Enolate formation (α- to carbonyl) | Deuterium at C-3 of butanone chain | > 1 (Primary KIE) | Deprotonation at the α-carbon is the rate-determining step. |
| Nucleophilic attack at carbonyl | Deuterium at C-3 of butanone chain | ~ 1 (Secondary KIE) | Indicates a change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state. nih.gov |
Many chemical reactions proceed through short-lived, high-energy intermediates that cannot be isolated directly. Trapping experiments are designed to provide evidence for the existence of these species. researchgate.net This involves adding a reagent (a "trap") to the reaction that can react with the proposed intermediate to form a stable, characterizable product.
For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, a key intermediate in electrophilic aromatic substitution is the arenium ion (or σ-complex). wikipedia.orgyoutube.com This cation is formed when the electrophile attacks the aromatic ring. While often transient, in some cases, particularly with superacids, arenium ions can be stabilized and observed spectroscopically. wikipedia.org In a typical reaction, a nucleophile present in the mixture could potentially trap the arenium ion, although deprotonation to restore aromaticity is usually much faster. Recent studies have also challenged the universality of the arenium ion as an obligatory intermediate, suggesting some reactions may proceed via a concerted or addition-elimination pathway. nih.govnih.gov
Reactions involving the carbonyl group or the silyl ether moiety could also generate reactive intermediates. For instance, under certain conditions, silyl enol ethers can react to form siloxycarbinyl cations, which can be trapped by nucleophiles like azide (B81097) ions.
| Reaction Type | Potential Intermediate | Potential Trapping Agent | Expected Trapped Product |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Arenium ion (σ-complex) | Strong, non-basic nucleophile (e.g., halide ions) | A substituted cyclohexadiene adduct (often difficult to isolate as rearomatization is rapid). |
| Reaction of enol ether form | Siloxycarbinyl cation | Azide ion (N₃⁻), Methanol (CH₃OH) | α-azido or α-methoxy ketone derivative. |
| Reaction with strong base | Enolate anion | Electrophile (e.g., CH₃I) | α-alkylated ketone derivative. |
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- | C₁₃H₂₀O₂Si |
| Benzene | C₆H₆ |
| Ethanol | C₂H₅OH |
| Ethyl acetate | C₄H₈O₂ |
| Hexane | C₆H₁₄ |
| Imidazole | C₃H₄N₂ |
| Methanol | CH₃OH |
| Methyl iodide | CH₃I |
| Nitric acid | HNO₃ |
| Sulfur trioxide | SO₃ |
| Sulfuric acid | H₂SO₄ |
| Tetrabutylammonium fluoride | (C₄H₉)₄N⁺F⁻ |
| Triethylamine | (C₂H₅)₃N |
| Trimethylsilyl chloride | (CH₃)₃SiCl |
Advanced Analytical and Spectroscopic Techniques for Characterization of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments. The trimethylsilyl (B98337) (TMS) group will produce a sharp singlet at approximately 0.2-0.3 ppm due to the nine equivalent protons. The aromatic protons on the phenyl ring will appear as two doublets in the aromatic region (typically 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group will resonate as triplets in the aliphatic region, likely around 2.8-3.0 ppm. The methyl protons of the butanone moiety will appear as a singlet at approximately 2.1 ppm.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon of the trimethylsilyl group will be observed near 0 ppm. The aromatic carbons will show signals in the range of 115-155 ppm, with the carbon attached to the silyloxy group being the most deshielded. The carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around 208-210 ppm. The methylene and methyl carbons of the butanone chain will appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Trimethylsilyl (CH₃)₃ | ~0.25 | Singlet | ~0 |
| Methylene (Ar-CH₂) | ~2.85 | Triplet | ~30 |
| Methylene (CH₂-C=O) | ~2.75 | Triplet | ~45 |
| Methyl (CH₃-C=O) | ~2.15 | Singlet | ~30 |
| Aromatic CH (ortho to OTMS) | ~6.85 | Doublet | ~120 |
| Aromatic CH (meta to OTMS) | ~7.10 | Doublet | ~130 |
| Aromatic C (ipso to OTMS) | - | - | ~155 |
| Aromatic C (ipso to alkyl) | - | - | ~135 |
| Carbonyl C=O | - | - | ~208 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, a cross-peak between the two methylene triplets would confirm their adjacent positions in the butanone chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the phenyl ring and the adjacent methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the molecule's conformation.
Solid-State NMR Applications
While less common for routine analysis of small molecules, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline or amorphous solid form. nih.gov ssNMR can provide information about the molecular packing, polymorphism, and dynamics in the solid state. For silylated compounds, ²⁹Si ssNMR can be particularly informative, providing insights into the silicon environment. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI): EI is a hard ionization technique that typically results in extensive fragmentation. The mass spectrum of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- under EI conditions would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion, and cleavage of the trimethylsilyl group. libretexts.orglibretexts.org
Chemical Ionization (CI): CI is a softer ionization method that produces less fragmentation than EI. nih.gov The CI mass spectrum would likely show a prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.
Interactive Data Table: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 236 | [C₁₃H₂₀O₂Si]⁺ | Molecular Ion (M⁺) |
| 221 | [C₁₂H₁₇O₂Si]⁺ | Loss of a methyl radical (•CH₃) |
| 179 | [C₁₀H₁₅OSi]⁺ | Alpha-cleavage at the carbonyl group |
| 107 | [C₇H₇O]⁺ | Cleavage of the C-C bond beta to the ring |
| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS). nih.gov
Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). This technique would be ideal for the accurate mass determination of the target compound.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds. nih.gov Similar to CI, it generally results in the formation of a protonated molecule, providing clear molecular weight information with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, electron ionization (EI) would typically generate a molecular ion (M⁺•) which can then be subjected to collision-induced dissociation (CID).
The fragmentation pathways are dictated by the functional groups present: the ketone, the aromatic ring, and the trimethylsilyl ether. nih.govresearchgate.net Key fragmentation processes for TMS derivatives often involve the silicon atom due to its ability to stabilize a positive charge. nih.gov
Plausible Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation event for ketones is the cleavage of the bond alpha to the carbonyl group. This can result in two main pathways:
Loss of a methyl radical (•CH₃) to form an acylium ion [M - 15]⁺.
Loss of the phenoxyethyl-TMS radical to form the [CH₃CO]⁺ ion at m/z 43.
McLafferty Rearrangement: While possible for ketones with longer alkyl chains, a classical McLafferty rearrangement is less likely for the ethyl side of the butanone. However, rearrangements involving the larger substituent are common.
Silyl (B83357) Group Fragmentation: The TMS ether group is highly susceptible to fragmentation and rearrangement. sci-hub.se
A prominent and diagnostic peak for many TMS compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 .
Loss of a methyl radical from the molecular ion to form the [M - 15]⁺ ion is a very common pathway for TMS-derivatized compounds. researchgate.net
Cleavage of the Si-O bond can lead to the formation of a charged aromatic fragment. A significant fragment would be the tropylium-like ion derived from the silylated phenol (B47542), often observed at m/z 179 ([C₆H₄-O-Si(CH₃)₂]⁺) or related structures.
Benzylic Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring is another favorable pathway, leading to the formation of a stable benzylic cation. For the TMS derivative, this would result in a characteristic ion at m/z 193 ([CH₂-C₆H₄-O-Si(CH₃)₃]⁺).
A hypothetical MS/MS experiment would involve selecting the molecular ion (or a major fragment like [M-15]⁺) and subjecting it to CID to confirm these pathways by observing the expected daughter ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. This is critical for confirming the identity of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- and distinguishing it from isobaric interferences. acs.orgnih.gov
The molecular formula for the compound is C₁₃H₂₀O₂Si . Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁸Si), the theoretical monoisotopic mass can be calculated.
Calculation of Exact Mass:
13 x C = 13 x 12.000000 = 156.000000 Da
20 x H = 20 x 1.007825 = 20.156500 Da
2 x O = 2 x 15.994915 = 31.989830 Da
1 x Si = 1 x 27.976927 = 27.976927 Da
Total Exact Mass = 236.123257 Da
An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio of the molecular ion to within a few parts per million (ppm) of this theoretical value, providing strong evidence for the elemental formula C₁₃H₂₀O₂Si. acs.org This high mass accuracy is invaluable for differentiating the target analyte from other compounds that may have the same nominal mass but different elemental compositions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. edinst.com These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. edinst.com
The IR and Raman spectra of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- are dominated by the characteristic vibrations of its constituent functional groups. udel.edu
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| Ketone (C=O) | Stretch | 1705 - 1725 | 1705 - 1725 | Strong intensity in IR. The position is sensitive to conjugation; however, this ketone is non-conjugated. spectroscopyonline.compg.edu.pl |
| Phenyl (C=C) | Ring Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Aromatic rings typically show a pattern of 2-4 bands in this region. |
| Phenyl (C-H) | Out-of-plane bend | 810 - 840 | Weak | This range is characteristic of 1,4-disubstitution (para) on a benzene ring. |
| Alkyl (C-H) | Stretch | 2850 - 3000 | 2850 - 3000 | From methyl and methylene groups. |
| Silyl Ether (Si-O-C) | Asymmetric Stretch | 1050 - 1110 | 1050 - 1110 | Typically a very strong and broad band in the IR spectrum. libretexts.org |
| Trimethylsilyl (Si-(CH₃)₃) | Symmetric deformation (umbrella) | ~1250 | ~1250 | A sharp, characteristic band for the TMS group. researchgate.net |
| Trimethylsilyl (Si-(CH₃)₃) | Rocking | ~840 | ~840 | Often a strong and sharp band, may overlap with phenyl C-H bending. researchgate.net |
This interactive data table summarizes the expected vibrational frequencies.
Vibrational spectroscopy can be used to study the different spatial arrangements of atoms (conformations) in a molecule. The butyl chain of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- has rotational freedom around its C-C single bonds, leading to various possible conformers (e.g., gauche, anti).
However, assigning specific spectral features to individual conformers is complex and typically requires theoretical calculations (e.g., Density Functional Theory, DFT) to predict the vibrational spectra of different stable geometries. Comparing the calculated spectra with the experimental data allows for a more definitive conformational assignment.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from a mixture and assessing its purity. Given the volatility of the TMS derivative, gas chromatography is the method of choice.
GC-MS is the definitive technique for the analysis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-. The compound itself is a derivatized form of raspberry ketone, prepared specifically to enhance its volatility and thermal stability for GC analysis. nih.govnih.gov
Derivatization: The initial step involves the conversion of the phenolic hydroxyl group of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) into a trimethylsilyl ether. This is typically achieved using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This reaction is crucial as it prevents peak tailing and improves chromatographic performance. researchgate.net
GC-MS Method Parameters: A typical method for the analysis would involve the following parameters:
| Parameter | Typical Setting | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; stationary phase like 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar to mid-polarity column provides good separation for a wide range of derivatized compounds. mdpi.com |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless mode is used for trace analysis to maximize sensitivity, while split mode is used for higher concentrations to prevent column overload. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. mdpi.com |
| Carrier Gas | Helium at a constant flow rate of ~1.0-1.2 mL/min | Inert carrier gas to move the analyte through the column. semanticscholar.org |
| Oven Temperature Program | Initial temp: ~70-100 °C (hold 1-2 min), Ramp: 10-20 °C/min to 280-300 °C (hold 5-10 min) | A temperature gradient is used to elute compounds with different boiling points, ensuring good peak shape and separation. |
| MS Transfer Line Temp | 280 - 300 °C | Prevents condensation of the analyte as it passes from the GC to the MS. semanticscholar.org |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. semanticscholar.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer Mode | Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) | Full scan is used for identification and qualitative analysis. SIM is used for quantitative analysis, offering higher sensitivity by monitoring only specific, characteristic ions. brjac.com.br |
This interactive data table outlines a standard GC-MS method for analysis.
Method validation would be required to establish linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision for quantitative applications. brjac.com.br
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, reversed-phase HPLC is a commonly applied method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The trimethylsilyl group imparts a significant nonpolar character to the molecule, making it well-suited for reversed-phase chromatography. A common stationary phase for this analysis is a C18 (octadecylsilyl) column, which provides a highly hydrophobic surface for interaction. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.
Diverse detection methods can be coupled with HPLC to provide comprehensive information about the analyte.
UV-Vis Detection: 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- possesses a phenyl ring, which is a chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector can be used to monitor the elution of the compound from the column. The wavelength of maximum absorbance (λmax) for the phenyl group allows for sensitive and selective detection. While silylation may cause a slight shift in the λmax compared to the parent compound, the aromatic moiety remains the primary source of UV absorbance. mdpi.comresearchgate.netresearchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and can confirm the molecular weight of the compound. mdpi.comnih.gov This is particularly useful for identifying the silylated compound and distinguishing it from its non-silylated precursor or other related substances. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
Table 1: Illustrative HPLC Parameters for the Analysis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Detection | ESI Positive Mode |
This table presents a hypothetical set of starting parameters for method development and may require optimization.
Chiral Chromatography for Enantiomeric Purity Analysis
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- possesses a chiral center at the carbon atom bearing the carbonyl group and the adjacent methylene and methyl groups. This means the compound can exist as two non-superimposable mirror images, known as enantiomers. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary technique used for this purpose. phenomenex.comnih.gov
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). phenomenex.com These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.
For ketones, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209) are widely used and have broad applicability for the separation of a variety of chiral compounds, including ketones. phenomenex.com The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
Cyclodextrin-based CSPs: These CSPs consist of cyclodextrins bonded to a silica (B1680970) support. The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the phenyl group of the analyte, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition. nih.gov
The choice of mobile phase is critical in chiral separations and is highly dependent on the CSP used. Normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) mobile phases are commonly employed. hplc.eu
The enantiomeric purity of a sample is determined by calculating the peak areas of the two enantiomers in the chromatogram. This is typically expressed as enantiomeric excess (% ee).
Table 2: Potential Chiral HPLC Systems for Enantiomeric Purity Analysis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
| Parameter | System 1 (Polysaccharide-based) | System 2 (Cyclodextrin-based) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-β-cyclodextrin |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
These are illustrative examples of potential starting conditions for chiral method development.
Computational and Theoretical Investigations of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl
Reaction Pathway Modeling
Solvent Effects on Reactivity
The choice of solvent can significantly influence the rate and outcome of chemical reactions. Computational models, particularly those employing implicit or explicit solvent models, are instrumental in elucidating these effects. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, the polarity of the solvent is expected to play a crucial role in its reactivity.
In polar aprotic solvents, the trimethylsilyl (B98337) (TMS) ether group is relatively stable. However, in the presence of protic solvents, especially under acidic or basic conditions, this group is susceptible to hydrolysis, yielding the parent raspberry ketone. Computational studies on similar silylated compounds demonstrate that the transition state for this desilylation reaction is stabilized by solvents capable of hydrogen bonding.
The reactivity of the butanone moiety is also influenced by the solvent. For instance, in nucleophilic addition reactions at the carbonyl carbon, polar aprotic solvents can enhance the nucleophilicity of the attacking species, thereby increasing the reaction rate. Conversely, polar protic solvents might solvate the nucleophile, reducing its reactivity.
Computational chemistry allows for the calculation of reaction energy profiles in various solvents, providing quantitative predictions of how the solvent will affect the kinetics and thermodynamics of a reaction. For example, density functional theory (DFT) calculations can be used to model the reaction pathway for the hydrolysis of the silyl (B83357) ether or for a nucleophilic attack on the carbonyl group in different solvent environments.
Table 1: Predicted Solvent Effects on the Reactivity of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
| Reaction Type | Solvent | Predicted Effect on Reactivity | Rationale |
| Hydrolysis of TMS ether | Polar Protic (e.g., water, methanol) | Increased | Stabilization of the transition state through hydrogen bonding. |
| Nucleophilic addition to carbonyl | Polar Aprotic (e.g., DMSO, DMF) | Increased | Enhanced nucleophilicity of the attacking species. |
| Nucleophilic addition to carbonyl | Polar Protic (e.g., water, methanol) | Decreased | Solvation of the nucleophile, reducing its availability. |
This table is generated based on general principles of organic chemistry and computational studies on analogous compounds, as direct computational data for the target molecule is limited.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, MD simulations can be employed to study its conformational flexibility, interactions with other molecules, and transport properties.
Intermolecular Interactions and Aggregation Behavior
The intermolecular interactions of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- are governed by a combination of forces. The bulky and nonpolar trimethylsilyl group introduces significant van der Waals interactions. The phenyl ring can participate in π-π stacking interactions, while the carbonyl group acts as a hydrogen bond acceptor.
MD simulations can be used to explore how these interactions lead to the formation of aggregates in solution. In nonpolar solvents, aggregation is likely to be driven by dipole-dipole interactions involving the carbonyl group and π-π stacking of the phenyl rings. In polar solvents, the hydrophobic effect would likely drive the aggregation of the nonpolar TMS and phenyl moieties.
By simulating a system containing multiple molecules of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- in a solvent box, it is possible to observe the spontaneous formation of clusters and to analyze the specific interactions that stabilize these aggregates. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding another molecule at a certain distance, providing a signature of the aggregation state.
Diffusion and Transport Properties
The diffusion coefficient is a fundamental property that describes the translational motion of a molecule in a medium. MD simulations are a powerful tool for predicting diffusion coefficients. By tracking the mean square displacement (MSD) of the molecule's center of mass over time, the diffusion coefficient can be calculated using the Einstein relation.
The size and shape of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, as well as its interactions with the solvent, will determine its diffusion behavior. The bulky TMS group is expected to increase the hydrodynamic radius of the molecule compared to raspberry ketone, which would lead to a lower diffusion coefficient.
MD simulations can be performed in various solvents to predict how the diffusion coefficient changes with the viscosity and polarity of the medium. This information is valuable for understanding mass transfer processes in chemical reactions and biological systems.
Table 2: Predicted Physicochemical Properties for MD Simulations
| Property | Predicted Value/Behavior | Method of Determination |
| Molecular Weight | 236.39 g/mol | Calculation |
| Predicted LogP | > 3.0 | Computational Prediction (e.g., ALOGPS) |
| Diffusion Coefficient | Lower than raspberry ketone | MD Simulations (from MSD) |
| Aggregation | Likely in both polar and nonpolar solvents | MD Simulations (visual inspection, RDF) |
Structure-Activity Relationship (SAR) Studies (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a particular property. While specific SAR studies on 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- are not available, we can discuss the computational aspects of how such a study would be conducted, drawing on research on related phenolic compounds.
The first step in a computational SAR study is to generate a set of molecular descriptors for the target compound and its analogues. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, key descriptors would include:
Electronic Descriptors: Partial charges on atoms, dipole moment, HOMO and LUMO energies. These can be calculated using quantum mechanical methods like DFT.
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which can be calculated using various computational models.
Once a dataset of compounds with their corresponding activities and calculated descriptors is assembled, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the activity of new, untested compounds.
For 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, a QSAR study could explore how modifications to the butanone side chain, the phenyl ring, or the silyl group affect a particular biological activity, for example, its interaction with a specific enzyme or receptor. The silylation of the phenolic hydroxyl group in raspberry ketone significantly alters its electronic and hydrophobic properties, which would be captured by a QSAR model and correlated with changes in activity.
Table 3: Key Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Type | Specific Descriptor | Relevance to 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- |
| Electronic | HOMO-LUMO gap | Relates to chemical reactivity and stability. |
| Steric | Molecular Volume | The bulky TMS group significantly increases the molecular volume compared to raspberry ketone. |
| Hydrophobic | Calculated logP | The TMS group increases the lipophilicity of the molecule. |
| Topological | Wiener Index | Describes the branching of the molecule. |
This table outlines the types of descriptors that would be important in a computational SAR study of the target compound and its analogues.
Strategic Applications of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl in Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, a versatile organic compound, serves as a crucial intermediate in the synthesis of a variety of complex molecules. Its unique structure, which includes a trimethylsilyl (B98337) ether and a ketone functional group, allows for a range of chemical transformations, making it a valuable building block in synthetic chemistry. The trimethylsilyl group acts as a protecting group for the phenolic hydroxyl group, which can be easily removed under specific conditions, revealing the reactive phenol (B47542) for further functionalization.
Precursor to Biologically Active Compounds (e.g., Analogs of Raspberry Ketone)
One of the significant applications of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is its role as a precursor in the synthesis of biologically active compounds, including analogs of Raspberry Ketone. Raspberry Ketone, a natural phenolic compound found in red raspberries, is of interest for its potential biological activities. The silyl (B83357) ether in 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- provides a stable yet readily cleavable protecting group, facilitating synthetic manipulations on other parts of the molecule without affecting the hydroxyl group until desired. This strategy is instrumental in creating a library of Raspberry Ketone analogs with modified structures for structure-activity relationship (SAR) studies. These studies are essential for optimizing the biological efficacy of these compounds for potential therapeutic applications.
Building Block for Natural Product Syntheses
The structural features of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- make it an attractive starting material or intermediate in the total synthesis of various natural products. The presence of both a ketone and a protected phenol allows for sequential and regioselective reactions. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Grignard reactions, or reductions to introduce new stereocenters and extend the carbon skeleton. Subsequently, deprotection of the silyl ether can reveal the phenolic hydroxyl group for further modifications, such as etherification or esterification, which are common steps in the synthesis of complex natural products.
Utility in Catalyst Development and Ligand Design
While direct applications in catalyst development are not extensively documented, the structural motif of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- presents possibilities for its use in ligand design. The phenyl ring and the ketone functionality could be modified to incorporate coordinating atoms such as nitrogen, phosphorus, or sulfur. Such modifications would transform the molecule into a ligand capable of binding to metal centers. The electronic properties of the resulting metal complexes could be fine-tuned by substituents on the aromatic ring, potentially leading to the development of new catalysts for a variety of organic transformations. The trimethylsilyl group could also play a role in modulating the steric and electronic environment of the metal center.
Applications in Polymer Chemistry and Materials Science
The unique chemical structure of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- lends itself to applications in the field of polymer chemistry and materials science. smolecule.com
Precursors for Polymer Monomers
The reactive functional groups of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- allow it to be a potential precursor for the synthesis of novel polymer monomers. For instance, the ketone functionality can be a site for polymerization reactions or for the attachment of polymerizable groups. The phenolic hydroxyl group, after deprotection, can also be used as a point of attachment for polymer chains or as a reactive site in polymerization processes such as polycondensation or polyetherification. The resulting polymers could possess unique properties due to the incorporation of the phenylbutanone moiety.
Derivatization for Analytical Purposes and Metabolomics Research
The chemical compound 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is the trimethylsilyl (TMS) derivative of 4-(4-hydroxyphenyl)butan-2-one, a naturally occurring phenolic compound commonly known as raspberry ketone. In the fields of analytical chemistry and metabolomics, the conversion of raspberry ketone to its silylated form is a crucial derivatization step, primarily to enable its analysis by gas chromatography-mass spectrometry (GC-MS). youtube.com
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. nih.gov For GC-MS analysis, compounds must be volatile and thermally stable. nih.gov Raspberry ketone, with its polar phenolic hydroxyl group, has limited volatility and can interact undesirably with the GC column. youtube.com
The process of trimethylsilylation addresses these issues by replacing the active hydrogen atom of the phenolic hydroxyl group with a non-polar trimethylsilyl group, -Si(CH3)3. This transformation effectively masks the polar group, which increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. nih.govomicsonline.org This derivatization is a standard and widely adopted protocol in GC-MS-based metabolomics for the analysis of a broad range of metabolites containing hydroxyl, carboxyl, amino, or thiol groups. nih.gov
The typical derivatization procedure involves two main steps: methoximation followed by trimethylsilylation. Methoximation is employed to protect aldehyde and keto groups, reducing the formation of multiple derivatives from a single compound due to tautomerization. youtube.com This is followed by silylation, which targets the hydroxyl groups. A common silylating reagent used for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov
| Reagent | Abbreviation | Key Features | Typical Reaction Conditions |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile by-products. Often used with a catalyst like TMCS (trimethylchlorosilane). | Heating for 60 minutes at 70°C. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered the most volatile of common silylating reagents, producing stable derivatives. youtube.com | Heating for 30 minutes at 37°C following methoximation. youtube.com |
| N,N–bis(trimethyl–silyl)–acetamide | BSA | One of the first widely used silylating reagents, reacts under mild conditions. | Heating for 5-10 minutes at 60°C. |
Structural Analogues and Chemical Derivatives of 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl : Synthesis and Reactivity Profiles
Systematic Modification of the Ketone Moiety
The carbonyl group of the butanone chain is a prime site for chemical transformation, allowing for the synthesis of a variety of derivatives. The reactivity of this ketone allows for both reduction and oxidation reactions to generate new analogues.
Reduction Reactions: The ketone functionality can be readily reduced to a secondary alcohol, yielding 4-[4-[(trimethylsilyl)oxy]phenyl]butan-2-ol. This transformation introduces a chiral center into the molecule. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. smolecule.com The choice of reagent can influence the reaction conditions and selectivity.
Oxidation Reactions: While less common for this specific substrate, the butanone moiety can potentially be subjected to oxidative cleavage under harsh conditions, for instance, using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, which could lead to the formation of corresponding carboxylic acids. smolecule.com
Other Modifications: The carbon alpha to the carbonyl group offers another site for functionalization. Enolate chemistry can be employed to introduce alkyl or other functional groups at this position. The formation of silyl (B83357) enol ethers from the ketone provides a pathway for regioselective reactions. For example, the isomerization of an α-trimethylsilyl ketone can lead to the corresponding trimethylsilyl (B98337) enol ether, which can then undergo further reactions. researchgate.net
Derivatization of the Phenyl Ring (e.g., Substituted Phenyl Analogs)
Introducing substituents onto the phenyl ring creates a library of analogues with altered electronic and steric properties. A primary synthetic route to these compounds is the Friedel-Crafts alkylation of a substituted phenol (B47542) with 4-hydroxybutan-2-one, followed by silylation of the resulting phenolic hydroxyl group. google.com
| Substituent | Precursor | Potential Synthesis Route | Resulting Analogue (Silylated) |
| Nitro (-NO₂) | p-Nitrophenol | Friedel-Crafts alkylation with 4-hydroxybutan-2-one | 2-Butanone, 4-[4-nitro-4-[(trimethylsilyl)oxy]phenyl]- |
| Chloro (-Cl) | p-Chlorophenol | Friedel-Crafts alkylation with 4-hydroxybutan-2-one | 2-Butanone, 4-[4-chloro-4-[(trimethylsilyl)oxy]phenyl]- |
| Methyl (-CH₃) | p-Cresol | Friedel-Crafts alkylation with 4-hydroxybutan-2-one | 2-Butanone, 4-[4-methyl-4-[(trimethylsilyl)oxy]phenyl]- |
Exploration of Different Silyl Protecting Groups
The trimethylsilyl (TMS) group is just one of many silyl ethers used to protect hydroxyl groups. highfine.com The choice of the silyl group is critical as it dictates the stability of the protected compound under various reaction conditions, allowing for selective deprotection in multi-step syntheses. gelest.comnih.gov The introduction of these groups typically involves the reaction of the parent phenol, 4-(4-hydroxyphenyl)butan-2-one, with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. gelest.com
Different silyl groups offer varying degrees of steric hindrance and stability. highfine.com This allows for fine-tuning the reactivity and robustness of the protected molecule.
| Silyl Group | Abbreviation | Reagent | Relative Steric Hindrance | Key Characteristics |
| Trimethylsilyl | TMS | Trimethylsilyl chloride | Low | Easily introduced and removed; sensitive to acidic conditions. highfine.comnih.gov |
| Triethylsilyl | TES | Triethylsilyl chloride | Moderate | More stable than TMS but less stable than TBS. gelest.comharvard.edu |
| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride | High | Popular choice due to high stability and clean removal with fluoride (B91410) ions. gelest.comnih.gov |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | Very High | More sterically demanding than TBS; stable under conditions that cleave TBS groups. gelest.comnih.gov |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | Very High | Offers high stability, particularly towards acidic conditions. highfine.comnih.gov |
Synthesis and Characterization of Stereoisomers (if applicable)
The parent compound, 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-, is achiral. However, stereoisomers can be generated through modification. As mentioned in section 7.1, the reduction of the ketone to a secondary alcohol creates a chiral center at the C2 position of the butane (B89635) chain, resulting in (R)- and (S)-enantiomers of 4-[4-[(trimethylsilyl)oxy]phenyl]butan-2-ol.
Furthermore, introducing substituents on the phenyl ring of a modified ketone can also lead to stereoisomers. For example, the synthesis of (R)-4-hydroxy-4-(nitrophenyl)butan-2-one has been documented, indicating that enantiomerically enriched or pure analogues can be prepared. researchgate.net Asymmetric synthesis methodologies, such as using chiral catalysts or enzymes (e.g., lipases), can be employed to achieve enantioselectivity. The characterization and differentiation of these stereoisomers typically involve techniques like chiral high-performance liquid chromatography (HPLC) and analysis of optical rotation.
Comparative Reactivity and Stability Studies of Analogues
The structural modifications discussed in the preceding sections have a profound impact on the reactivity and stability of the resulting analogues.
Influence of Silyl Groups: The stability of the silyl ether protecting group is directly related to its steric bulk. harvard.edu The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS. harvard.edu This differential stability is crucial for orthogonal protection strategies in complex syntheses. For example, a TBS group might remain intact under conditions that would cleave a TMS group. researchgate.net Silyl groups also have electronic effects that can influence the reactivity of other parts of the molecule. Silyl ethers are more electron-donating than acetyl or benzyl (B1604629) groups, which can increase the reactivity of nearby functional groups. nih.gov
Influence of Phenyl Ring Substituents: Substituents on the phenyl ring alter the electronic properties of the entire molecule. Electron-withdrawing groups (like -NO₂) decrease the electron density of the ring, which can affect the reactivity of the benzylic position and the stability of the silyl ether bond. Conversely, electron-donating groups (like -CH₃) increase electron density. These electronic effects can influence reaction rates and pathways in subsequent synthetic steps.
Future Research Directions and Emerging Paradigms for 2 Butanone, 4 4 Trimethylsilyl Oxy Phenyl
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical processes is a cornerstone of modern chemistry. Future research into the synthesis of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" will likely focus on the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Photocatalyst-Free Synthesis: Inspired by recent breakthroughs in organic synthesis, researchers are investigating light-driven, photocatalyst-free methods. organic-chemistry.org These approaches could offer a more environmentally friendly alternative to traditional synthetic methods that often rely on metal catalysts and harsh reaction conditions. organic-chemistry.org The scalability of such methods has been demonstrated, with gram-scale syntheses achieving high yields. organic-chemistry.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the use of engineered enzymes to produce "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" with high stereoselectivity, a critical factor in the synthesis of chiral molecules.
Iron-Catalyzed Reductions: Earth-abundant metal catalysts, such as iron, are gaining prominence as sustainable alternatives to precious metal catalysts. nih.gov The development of iron-catalyzed hydroboration of functionalized ketones presents a promising avenue for the enantioselective synthesis of related chiral alcohols with high efficiency and turnover frequencies. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalyst-Free Synthesis | Environmentally friendly, avoids metal catalysts, potential for scalability. | Optimization of light source and reaction conditions for high yields and selectivity. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering for specific substrate recognition and catalytic activity. |
| Iron-Catalyzed Reductions | Use of earth-abundant and non-toxic metal, high catalytic activity. | Development of chiral iron complexes for highly enantioselective transformations. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques are poised to provide unprecedented insights into the synthesis of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" in real-time.
Future research in this area will likely involve:
In-situ NMR Spectroscopy: 2D NMR techniques, such as 29Si-HMBC, can be employed to monitor the silylation process in real-time, providing valuable information about reaction intermediates and equilibria between different silylated species. uni-koeln.de
Fiber-Optic NIR Spectroscopy: Near-infrared (NIR) spectroscopy, coupled with fiber-optic probes, offers a non-invasive method for monitoring chemical changes during a reaction. researchgate.net This technique is particularly well-suited for analyzing complex reaction mixtures and can be implemented in harsh processing environments. researchgate.net
Transient Infrared Transmission Spectroscopy (TIRTS): TIRTS can capture the mid-infrared spectrum of a reaction mixture in real-time, enabling the determination of chemical and physical properties as the reaction progresses. researchgate.net
| Spectroscopic Technique | Information Gained | Potential Impact |
| In-situ NMR Spectroscopy | Identification of intermediates, understanding of reaction equilibria. | Optimization of reaction conditions to favor desired product formation. |
| Fiber-Optic NIR Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Improved process control and consistency in large-scale production. |
| Transient Infrared Transmission Spectroscopy | Real-time analysis of chemical and physical property changes. | Enhanced understanding of reaction kinetics and mechanisms. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a significant trend in the chemical industry. Flow chemistry and automated synthesis platforms offer numerous advantages for the production of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-", including improved safety, higher yields, and greater scalability. silicycle.comsyrris.com
Key developments in this area include:
Continuous Flow Synthesis: Performing reactions in a continuously flowing stream allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to faster and cleaner reactions. silicycle.comsyrris.com This approach is particularly beneficial for managing hazardous reagents and exothermic reactions safely. silicycle.com
Automated Synthesis Platforms: The development of fully automated synthesizers, utilizing disposable reagent cartridges, can significantly accelerate the synthesis and purification of chemical compounds. youtube.com These platforms can reduce manual labor, improve reproducibility, and enable the rapid generation of compound libraries for screening purposes. youtube.com
| Technology | Key Advantages | Future Outlook |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, precise control over reaction conditions. syrris.comamt.uknih.gov | Widespread adoption for the on-demand production of fine chemicals and pharmaceutical intermediates. |
| Automated Synthesis | Increased throughput, improved reproducibility, reduced manual intervention, safer handling of reagents. youtube.com | Integration with artificial intelligence for autonomous reaction optimization and discovery. |
Applications in Unexplored Areas of Chemical Science
The unique structural features of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-", namely the silyl (B83357) ether and ketone functionalities, make it a valuable building block for the synthesis of a wide range of organic molecules. While it has found applications in synthetic chemistry and material science, there are still many unexplored avenues for its use.
Potential future applications include:
Medicinal Chemistry: The introduction of silylated groups can significantly alter the biological activity, selectivity, and pharmacokinetic properties of molecules. mdpi.com Future research could explore the use of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" as a precursor for the synthesis of novel therapeutic agents with enhanced efficacy. mdpi.com
Organic Materials Science: Silylated organic compounds are of interest for the development of new materials with tailored properties. deliuslab.com This compound could be used in the synthesis of novel polymers, liquid crystals, or organic electronic materials. The trimethylsilyl (B98337) group can enhance thermal stability and solubility, making it a useful component in materials design.
Agrochemicals: The functional groups present in this molecule could be leveraged to design and synthesize new pesticides and herbicides with improved performance and environmental profiles.
Computational Design of New Chemical Transformations
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of new chemical transformations.
Future computational studies on "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a detailed understanding of the underlying mechanisms of its synthesis and reactivity.
Catalyst Design: Computational screening can be employed to identify optimal catalysts for new transformations involving this compound, accelerating the discovery of more efficient and selective synthetic methods.
Prediction of Properties: Quantum mechanical calculations can predict various physicochemical and spectroscopic properties of derivatives of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-", guiding the design of new molecules with desired characteristics.
Opportunities for Interdisciplinary Research Collaborations
The multifaceted nature of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" and its potential applications necessitate a collaborative research approach. Future progress will be driven by interdisciplinary collaborations between chemists, material scientists, biologists, and computational scientists.
Examples of potential collaborations include:
Organic Chemists and Material Scientists: Collaborating to design and synthesize novel functional materials based on the silylated ketone scaffold. deliuslab.com
Synthetic Chemists and Biologists: Working together to develop new bioactive compounds and study their interactions with biological systems.
Experimental and Computational Chemists: Combining experimental and computational approaches to gain a comprehensive understanding of reaction mechanisms and to guide the design of new experiments.
By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can continue to unlock the full potential of "2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-" and its derivatives, leading to innovations across a wide range of scientific and technological fields.
Q & A
What synthetic methodologies are recommended for preparing 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-?
Level: Basic
Answer:
The synthesis typically involves silylation of a phenolic precursor. For example:
- Step 1: Protection of the hydroxyl group on 4-hydroxyphenyl-2-butanone using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or triethylamine) under anhydrous conditions .
- Step 2: Purification via column chromatography or recrystallization to isolate the silylated product.
Key considerations include moisture-free environments to prevent desilylation and optimization of reaction time/temperature for maximum yield. Reference synthetic protocols for structurally related silyl ethers suggest yields of 60–85% under inert atmospheres .
How does the trimethylsilyloxy group modulate the compound’s electronic and steric properties?
Level: Advanced
Answer:
The trimethylsilyl (TMS) group acts as a strong electron-donor via σ-π conjugation, increasing electron density on the phenyl ring. This effect can be quantified using:
- Hammett substituent constants (σₚ = −0.07 for TMS-O-), indicating mild electron donation .
- Spectroscopic evidence: Upfield shifts in -NMR aromatic protons (Δδ ≈ 0.2–0.4 ppm) compared to the unprotected phenol derivative .
Steric hindrance from the TMS group also influences reactivity, e.g., slowing electrophilic substitution at the para position. Computational studies (DFT) are recommended to model these effects .
What analytical techniques are most reliable for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ for C₁₄H₂₀O₂Si⁺ (calculated m/z 259.1125) .
- IR Spectroscopy: Strong C=O stretch (~1710 cm⁻¹) and Si-O-C absorption (~1250 cm⁻¹) .
What challenges arise in functionalizing the ketone moiety of this compound?
Level: Advanced
Answer:
The ketone’s reactivity is influenced by steric hindrance from the bulky TMS-O-phenyl group. Methodological considerations include:
- Nucleophilic Additions: Use of Grignard reagents or hydrides (e.g., NaBH₄) requires polar aprotic solvents (THF, DMF) and extended reaction times.
- Enolate Formation: Strong bases (LDA, KHMDS) may deprotect the TMS group; milder alternatives (NaH) are preferred .
- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) necessitate careful ligand selection (e.g., SPhos) to avoid steric clashes .
How can conflicting data on the compound’s oxidation products be resolved?
Level: Data Contradiction Analysis
Answer:
Discrepancies in oxidation outcomes (e.g., diketones vs. carboxylic acids) often stem from:
- Reagent Selectivity: KMnO₄ (acidic) favors cleavage to carboxylic acids, while milder oxidants (e.g., PCC) yield α,β-unsaturated ketones .
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation.
- Computational Validation: DFT calculations predict dominant pathways based on transition-state energies .
What methodologies assess the compound’s potential in biological systems?
Level: Advanced
Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., for estrogen receptors, given structural similarity to phenolic steroids) .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Metabolic Stability: LC-MS analysis of microsomal incubations to evaluate TMS group stability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
